Acetanilide, 2',4'-dinitro-2-fluoro-
Description
Contextualization within Acetanilide (B955) Chemistry
The chemistry of acetanilides is well-established, with the parent compound, acetanilide, being a simple derivative of aniline (B41778). The introduction of substituents onto the aromatic ring dramatically alters the chemical behavior of the molecule. In the case of Acetanilide, 2',4'-dinitro-2-fluoro-, the presence of two strongly electron-withdrawing nitro groups, coupled with the electronegative fluorine atom, renders the aromatic ring highly electron-deficient. This electronic nature is a key determinant of its reactivity and potential applications.
The synthesis of acetanilides generally involves the acetylation of the corresponding aniline derivative. scribd.com For instance, the preparation of 2-bromo-4-fluoroacetanilide is achieved through the acetylation of 4-fluoroaniline (B128567). google.com This suggests a probable synthetic route to Acetanilide, 2',4'-dinitro-2-fluoro- would involve the acetylation of 2-fluoro-2,4-dinitroaniline using reagents such as acetic anhydride (B1165640) or acetyl chloride. ontosight.ai
Significance in Advanced Organic Synthesis Research
While extensive research on Acetanilide, 2',4'-dinitro-2-fluoro- is not widely documented, its structural motifs suggest potential utility as an intermediate in the synthesis of more complex molecules. The presence of multiple reactive sites—the activated aromatic ring and the acetamido group—allows for a variety of chemical transformations.
Compounds with similar structures, such as 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB or Sanger's reagent), have found significant application in biochemistry for the labeling of N-terminal amino acids in proteins. wikipedia.org The high reactivity of the fluorine atom in DNFB towards nucleophilic substitution is a key feature of its utility. It is plausible that Acetanilide, 2',4'-dinitro-2-fluoro- could exhibit similar reactivity, making it a candidate for investigation in the development of new reagents for chemical biology or materials science. Furthermore, nitrated and fluorinated aromatic compounds are often precursors in the synthesis of dyes, pharmaceuticals, and energetic materials. mdpi.com
Chemical Data of Acetanilide, 2',4'-dinitro-2-fluoro- and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Acetanilide, 2',4'-dinitro-2-fluoro- | C8H6FN3O5 | 243.15 |
| Acetanilide | C8H9NO | 135.16 |
| 2',4'-Dinitroacetanilide | C8H7N3O5 | 225.16 nist.gov |
| 2-Fluoroacetanilide | C8H8FNO | 153.15 nih.gov |
| 4-Fluoroacetanilide | C8H8FNO | 153.15 nih.gov |
| 1-Fluoro-2,4-dinitrobenzene | C6H3FN2O4 | 186.10 nih.gov |
Research Findings on Related Acetanilide Derivatives
Research into structurally similar compounds provides insights into the potential chemical behavior of Acetanilide, 2',4'-dinitro-2-fluoro-. For example, studies on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have demonstrated their potential as antitubercular agents. mdpi.com This highlights the role of fluoro and nitro-substituted aromatic compounds in medicinal chemistry research.
The synthesis of N-(4-nitrophenyl) acetamide (B32628) via the nitration of N-phenylacetamide is a well-documented exothermic reaction that yields both ortho and para isomers. jcbsc.org This underscores the importance of controlling reaction conditions to achieve regioselectivity in the synthesis of polysubstituted acetanilides.
While specific, detailed research findings on Acetanilide, 2',4'-dinitro-2-fluoro- remain limited in publicly accessible literature, its unique combination of functional groups positions it as a compound of interest for future exploration in synthetic chemistry. Further studies are required to fully elucidate its reactivity, properties, and potential applications as a versatile building block in the creation of novel organic molecules.
Structure
2D Structure
3D Structure
Properties
CAS No. |
23554-59-8 |
|---|---|
Molecular Formula |
C8H6FN3O5 |
Molecular Weight |
243.15 g/mol |
IUPAC Name |
N-(2,4-dinitrophenyl)-2-fluoroacetamide |
InChI |
InChI=1S/C8H6FN3O5/c9-4-8(13)10-6-2-1-5(11(14)15)3-7(6)12(16)17/h1-3H,4H2,(H,10,13) |
InChI Key |
OUHRISILAJAWAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)CF |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Acetanilide, 2 ,4 Dinitro 2 Fluoro
General Synthetic Routes and Precursors
The construction of the Acetanilide (B955), 2',4'-dinitro-2-fluoro- molecule can be approached through several synthetic pathways. These routes typically involve the formation of the acetanilide core followed by the introduction of the nitro groups, or the modification of a pre-functionalized aniline (B41778) derivative.
Reaction of 2,4-Dinitrofluorobenzene with Acetic Anhydride (B1165640) and Aniline Derivatives
A plausible, though less commonly documented, synthetic approach involves the initial reaction of an appropriately substituted aniline with 2,4-dinitrofluorobenzene, a compound famously known as Sanger's reagent. This reagent readily undergoes nucleophilic aromatic substitution with the amino group of amino acids and other amines. In this context, a 2-fluoroaniline (B146934) derivative could react with 2,4-dinitrofluorobenzene. However, a more direct and conventional synthesis of the target compound would likely involve the nitration of a pre-formed fluoroacetanilide.
A more direct route to a dinitrophenyl acetamide (B32628) involves the reaction of a dinitroaniline with an acetylating agent. For instance, 2-Chloro-N-(2,4-dinitrophenyl)acetamide can be synthesized from 2,4-dinitroaniline (B165453) and chloroacetyl chloride. This highlights the general reactivity of dinitroanilines toward acylation.
Acetylation of Substituted Fluoroanilines (e.g., 2-fluoro-4-nitroaniline)
A more common and direct precursor to the target molecule is 2-fluoro-4-nitroaniline (B181687). The acetylation of this aniline derivative is a standard procedure to form the corresponding acetanilide. This transformation is typically achieved by treating the aniline with acetic anhydride, often in the presence of a catalyst or a base to neutralize the acetic acid byproduct. The acetamido group (-NHCOCH3) is introduced to protect the amino group from the harsh conditions of subsequent reactions, such as nitration, and to modulate its directing effect in electrophilic aromatic substitution.
The acetylation of anilines is a well-established reaction. For example, aniline can be acetylated by reaction with acetic anhydride. A typical laboratory procedure involves dissolving the aniline in a suitable solvent, such as glacial acetic acid or water containing hydrochloric acid, followed by the addition of acetic anhydride. The product, acetanilide, often precipitates from the reaction mixture and can be purified by recrystallization. This general method can be adapted for substituted anilines like 2-fluoro-4-nitroaniline.
Table 1: General Conditions for Acetylation of Anilines
| Reactant | Reagent | Solvent | General Conditions | Product |
|---|---|---|---|---|
| Aniline | Acetic Anhydride | Water/HCl, then Sodium Acetate | Reaction at room temperature, followed by cooling to precipitate the product. | Acetanilide |
| 4-Fluoroaniline (B128567) | Acetic Anhydride | Glacial Acetic Acid | Heating to 50°C, followed by reaction at 55-100°C for 1-3 hours. | 4-Fluoroacetanilide |
| 2-Fluoro-4-nitroaniline | Acetic Anhydride | Glacial Acetic Acid | Adapted from general procedures for substituted anilines. | 2-Fluoro-4-nitroacetanilide |
Advanced Nitration Reactions and Regioselectivity Studies
Nitration is a quintessential electrophilic aromatic substitution reaction for introducing nitro groups onto an aromatic ring. The regioselectivity of this reaction is highly dependent on the nature of the substituents already present on the ring and the choice of nitrating agent.
Nitration of Acetanilides with Nitronium Salts (e.g., Nitronium Tetrafluoroborate)
Nitronium salts, such as nitronium tetrafluoroborate (B81430) (NO₂BF₄), are powerful nitrating agents that can be used under non-aqueous and acid-free conditions. orgsyn.org This is particularly advantageous for substrates that are sensitive to acid-catalyzed hydrolysis. orgsyn.org Nitronium tetrafluoroborate is a colorless crystalline solid that reacts with water and must be handled in anhydrous conditions. google.com It is often used in solvents like acetonitrile (B52724) or sulfolane. cdnsciencepub.com
Research has shown that the nitration of substituted acetanilides with nitronium tetrafluoroborate predominantly yields the ortho-substituted product. cdnsciencepub.com For instance, the nitration of 3-fluoroacetanilide with nitronium tetrafluoroborate in acetonitrile gives an ortho:para ratio that exceeds 10, with a virtually quantitative yield. cdnsciencepub.com This high degree of ortho-selectivity is attributed to a proposed SN2-type displacement by the substituent's electrons on the nitronium ion, leading to the formation of the most accessible σ-complex. cdnsciencepub.com
Table 2: Nitration of 3-Substituted Acetanilides with Nitronium Tetrafluoroborate
| Substrate | Nitrating Agent | Solvent | Yield | Ortho:Para Ratio |
|---|---|---|---|---|
| Acetanilide | Nitronium Tetrafluoroborate | Acetonitrile | >90% | >10 |
| 3-Fluoroacetanilide | Nitronium Tetrafluoroborate | Acetonitrile | >90% | >10 |
| 3-Chloroacetanilide | Nitronium Tetrafluoroborate | Acetonitrile | >90% | >10 |
| 3-Iodoacetanilide | Nitronium Tetrafluoroborate | Acetonitrile | >90% | >10 |
Data sourced from a study on the nitration of acetanilides. cdnsciencepub.com
Influence of Nitrating Agents on Ortho:Para Ratios
The choice of nitrating agent significantly influences the regiochemical outcome of the nitration of acetanilides. The acetamido group is an ortho, para-director. However, the ratio of the ortho and para isomers can be manipulated by the reaction conditions.
With a mixture of concentrated nitric and sulfuric acids, the para-substituted product is favored. cdnsciencepub.com This is because in the strongly acidic medium, the acetanilide may exist as its conjugate acid, which directs the incoming electrophile to the para position. cdnsciencepub.com In contrast, nitrating agents such as acetyl nitrate (B79036) (formed from nitric acid and acetic anhydride) or nitronium tetrafluoroborate lead to predominant ortho substitution. cdnsciencepub.com This shift in regioselectivity is a key consideration in the synthesis of specifically substituted acetanilides.
Table 3: Ortho:Para Ratios in the Nitration of Substituted Acetanilides with Different Nitrating Agents
| Substrate | Nitrating Agent | Ortho Isomer (%) | Para Isomer (%) | Ortho:Para Ratio |
|---|---|---|---|---|
| Acetanilide | HNO₃/H₂SO₄ | 19 | 81 | 0.23 |
| Acetanilide | HNO₃/Ac₂O | 71 | 29 | 2.45 |
| 3-Fluoroacetanilide | HNO₃/H₂SO₄ | 12 | 88 | 0.14 |
| 3-Fluoroacetanilide | HNO₃/Ac₂O | 94 | 6 | 15.67 |
| 4-Fluoroacetanilide | HNO₃/H₂SO₄ | 12 | - | - |
| 4-Fluoroacetanilide | HNO₃/Ac₂O | 82 | - | - |
Data for Acetanilide and 3-Fluoroacetanilide from a comparative study. cdnsciencepub.com Data for 4-Fluoroacetanilide indicates the percentage of the 2-nitro and 3-nitro isomers, respectively.
Nitration of 2,4-Dinitroacetanilide Precursors
The synthesis of Acetanilide, 2',4'-dinitro-2-fluoro- would likely proceed through the dinitration of a suitable precursor, such as 2-fluoroacetanilide. The acetamido group is an activating ortho, para-director, while the fluorine atom is a deactivating ortho, para-director. In 2-fluoroacetanilide, the positions ortho and para to the strongly activating acetamido group are C4 and C6. The position para to the fluorine is C5, and the positions ortho are C1 and C3. The directing effects of the acetamido group are generally stronger.
The introduction of the first nitro group would likely occur at the position para to the acetamido group (C4) due to less steric hindrance. Subsequent nitration to introduce the second nitro group would then be directed by the existing substituents. In 2-fluoro-4-nitroacetanilide, the acetamido group would direct to the C6 position, and the nitro group would direct to the C6 position (meta to itself). The fluorine atom would also direct to the C6 position (para to itself). Therefore, the nitration of 2-fluoro-4-nitroacetanilide is expected to yield Acetanilide, 2',4'-dinitro-2-fluoro- (also named N-(2-fluoro-4,6-dinitrophenyl)acetamide).
Studies on the nitration of nitroacetanilides have shown that dinitration is possible, although sometimes accompanied by side reactions. For example, the nitration of 3-nitroacetanilide with nitric acid in acetic anhydride can yield 2,5-dinitroacetanilide. cdnsciencepub.com This demonstrates the feasibility of introducing a second nitro group onto a nitrated acetanilide precursor.
Microchannel Reactor Synthesis for Fluoronitroanilines as Intermediates
The synthesis of aromatic nitro compounds, often precursors to fluoronitroanilines, involves highly exothermic reactions that can be hazardous on a large scale. corning.com Microchannel reactors offer a disruptive technology that enhances safety and efficiency for such processes. corning.com This technology provides an inherently safer production method due to extremely low chemical holdup, high heat-transfer rates, and precise control over reaction parameters. corning.comchimia.ch
The synthesis of dinitro-substituted anilines, key intermediates for Acetanilide, 2',4'-dinitro-2-fluoro-, can be significantly improved using microreactors. For instance, the nitration of chlorobenzene (B131634) to dinitrochlorobenzene has been successfully performed in a one-step process using a microchannel reactor with mixed nitric and sulfuric acids. google.com This continuous operation is safer and provides high selectivity, with the selectivity of 2,4-dinitrochlorobenzene reaching over 98 mol%. google.com This approach minimizes the risks of thermal runaway and explosions associated with traditional batch reactors. corning.com
The high surface-to-volume ratio in microchannels allows for heat transfer rates that are up to 1,000 times better than in batch reactors, enabling precise temperature control which is crucial for controlling selectivity in competitive nitration reactions. corning.commicromeritics.com By adapting this technology, the synthesis of the 2,4-dinitroaniline precursor can be conducted safely and efficiently, paving the way for subsequent acylation and fluorination steps to yield the target compound. The ease of scaling up from laboratory to plant scale is another significant advantage of this technology. beilstein-journals.org
Table 1: Comparison of Reactor Technologies for Nitration Reactions
| Feature | Microchannel Reactor | Traditional Batch Reactor |
|---|---|---|
| Heat Transfer | Excellent, high surface-to-volume ratio corning.commicromeritics.com | Poor, risk of localized heating |
| Safety | Inherently safer, low holdup volume corning.com | High risk of thermal runaway and explosion corning.com |
| Process Control | Precise control of temperature and residence time chimia.ch | Difficult to control, concentration gradients chimia.ch |
| Selectivity | High selectivity and product purity google.com | Lower selectivity, more byproducts |
| Scalability | Straightforward scale-up beilstein-journals.org | Complex and hazardous scale-up |
Electrophilic Fluorination Strategies
Electrophilic fluorination is a primary method for introducing fluorine atoms into organic molecules. wikipedia.org This approach offers an alternative to nucleophilic methods and has become more accessible with the development of stable and selective N-F fluorinating agents. wikipedia.org
Reagents containing a nitrogen-fluorine (N-F) bond have become the preferred choice for electrophilic fluorination due to their stability, safety, and ease of handling compared to elemental fluorine. wikipedia.orgorganicreactions.org These reagents act as a source of an electrophilic fluorine atom ("F+"), which can react with electron-rich centers. acsgcipr.org They are generally categorized as neutral (e.g., N-fluorosulfonimides) or cationic (e.g., quaternary salts), with the latter typically being more powerful fluorinating agents. organicreactions.org
Commonly used N-F reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF4). wikipedia.orgbrynmawr.edu These reagents have a broad substrate scope and have been successfully used for the fluorination of various organic compounds. brynmawr.edu The reactivity of N-F reagents is influenced by the electron-withdrawing groups attached to the nitrogen atom, which modulate the electrophilicity of the fluorine. wikipedia.org The development of these reagents has revolutionized the selective incorporation of fluorine into complex molecules. rsc.org
Table 2: Common N-F Electrophilic Fluorinating Agents
| Reagent Name | Abbreviation | Type | Key Characteristics |
|---|---|---|---|
| N-Fluorobenzenesulfonimide | NFSI | Neutral | Mild, wide substrate scope, commercially available wikipedia.orgbrynmawr.edu |
| Selectfluor® | F-TEDA-BF4 | Cationic | Powerful, versatile, used for various substrates wikipedia.orgacsgcipr.org |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Neutral | Effective fluorinating agent wikipedia.org |
Achieving regioselectivity—the control of where the fluorine atom is added—is a critical aspect of synthetic strategy. For the synthesis of Acetanilide, 2',4'-dinitro-2-fluoro-, the fluorine atom is introduced at the α-carbon of the acetyl group. This transformation requires the generation of an enolate or enol equivalent from the acetanilide precursor, followed by quenching with an electrophilic fluorine source.
The acidity of the α-protons on the acetyl group is influenced by the electronic nature of the N-aryl substituent. In the case of an N-(2,4-dinitrophenyl) group, the strong electron-withdrawing nature of the nitro groups enhances the acidity of the N-H proton and can also influence the acidity of the α-protons of the acetyl group. The reaction is typically carried out by treating the substituted acetanilide with a strong base to form the enolate, which then acts as the nucleophile. Subsequent reaction with an N-F electrophilic fluorinating agent like NFSI or Selectfluor® introduces the fluorine atom at the α-position. The ability to control reaction conditions is crucial to prevent side reactions and ensure the desired regioselectivity. Recent advances have enabled highly regioselective fluorination of various functional groups, including unactivated allenes, demonstrating the sophisticated control achievable in modern fluorination chemistry. nih.govresearchgate.netnih.gov
Green Chemistry Approaches in Acetanilide Synthesis
Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. ijirset.com This includes the use of environmentally benign solvents, catalysts, and reaction conditions.
Solvent-free synthesis is a key green chemistry technique that reduces pollution, lowers costs, and simplifies reaction processes and product handling. cmu.edu Reactions can be performed by mixing neat reactants, sometimes with grinding, which can lead to more efficient and selective outcomes compared to solution-based methods. cmu.edu
An emerging area in green chemistry is the use of renewable, biodegradable materials like plant extracts as catalysts or reaction media. ttwrdcs.ac.in Plant extracts contain a variety of compounds, including basic substances, proteins, and polyphenols, that can exhibit catalytic activity. ttwrdcs.ac.in
Research has shown that aqueous extracts from agricultural waste, such as rice straw ash and seed husks of Vigna mungo (black gram), can effectively catalyze the acetylation of aniline to form acetanilide. ttwrdcs.ac.in In one reported procedure, aniline is treated with acetic anhydride in the presence of the plant extract at room temperature, leading to the formation of acetanilide in a short time (around 40 minutes). ttwrdcs.ac.in The basic nature of these extracts is believed to be responsible for their catalytic effect. ttwrdcs.ac.in This approach avoids the use of traditional acid or base catalysts and hazardous solvents, aligning with the core tenets of green chemistry. ttwrdcs.ac.inslideshare.net While this method applies to the acetylation step, it showcases the potential for integrating bio-based catalysts into the synthetic route of complex acetanilide derivatives.
Atom Economy Considerations in "Greener" Syntheses
In the pursuit of more environmentally benign chemical processes, the principles of green chemistry serve as a guiding framework. A key metric within this framework is atom economy, a concept that evaluates the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal, or 100% atom-economical, reaction incorporates all atoms of the starting materials into the final product, generating no waste.
A "greener" synthesis of Acetanilide, 2',4'-dinitro-2-fluoro- would prioritize alternative synthetic strategies with improved atom economy. This could involve the use of catalytic nitrating agents that can be regenerated and reused, or exploring novel reaction pathways that avoid the use of stoichiometric reagents which end up as waste. For example, addition reactions are inherently more atom-economical than substitution or elimination reactions. While a direct addition route to this specific compound may not be straightforward, the principle of maximizing the incorporation of reactant atoms into the final structure remains a central goal for a greener synthesis.
The table below illustrates a hypothetical comparison of atom economy for different types of reactions that could, in principle, be used in a multi-step synthesis.
| Reaction Type | General Equation | Atom Economy | Byproducts |
| Addition | A + B → C | 100% | None |
| Substitution | A-B + C → A-C + B | < 100% | B |
| Elimination | A-B → A + B | < 100% | B |
This table is for illustrative purposes to explain the concept of atom economy.
Synthesis of Structurally Related Dinitroacetanilides and Fluoroacetanilides
The synthesis of acetanilides with various substituents provides insight into the chemical transformations relevant to the formation of complex structures like Acetanilide, 2',4'-dinitro-2-fluoro-. The following sections detail the synthetic methodologies for key structurally related compounds.
Synthesis of 2',4'-Dinitroacetanilide
The synthesis of 2',4'-dinitroacetanilide is typically achieved through the nitration of acetanilide. This electrophilic aromatic substitution reaction involves the introduction of nitro groups (-NO2) onto the aromatic ring. The acetamido group (-NHCOCH3) is an activating, ortho-, para-directing group.
The reaction is commonly carried out using a nitrating mixture, which is a combination of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+).
The reaction proceeds in a stepwise manner. The first nitration of acetanilide yields a mixture of ortho-nitroacetanilide and para-nitroacetanilide. Due to the steric hindrance posed by the bulky acetamido group, the para-isomer is the major product. To obtain the 2',4'-dinitroacetanilide, the reaction conditions can be adjusted (e.g., higher temperature, excess nitrating agent) to facilitate a second nitration of the initially formed mono-nitroacetanilides. The nitro group is a deactivating group, but the activating effect of the acetamido group still directs the second nitro group to the remaining ortho and para positions. In the case of p-nitroacetanilide, the second nitration occurs at the 2-position.
The separation of the ortho and para isomers can be accomplished by recrystallization, often from ethanol, as the ortho-isomer is generally more soluble.
| Reactant | Reagents | Key Conditions | Product |
| Acetanilide | Conc. Nitric Acid, Conc. Sulfuric Acid | Low temperature (0-10 °C) for mono-nitration; higher temperature for di-nitration | 2',4'-Dinitroacetanilide (and isomers) |
Synthesis of 2-Fluoro-4'-nitroacetanilide
There are two primary plausible routes for the synthesis of 2-fluoro-4'-nitroacetanilide.
The first method involves the acetylation of 2-fluoro-4-nitroaniline . This is a standard nucleophilic acyl substitution reaction where the amino group of 2-fluoro-4-nitroaniline attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct (acetic acid or hydrochloric acid).
The second approach is the nitration of 4'-fluoroacetanilide . Similar to the nitration of acetanilide, this is an electrophilic aromatic substitution. The acetamido group directs the incoming nitronium ion to the ortho and para positions. Since the para position is already occupied by the fluorine atom, the nitration will predominantly occur at the ortho position (position 2) relative to the acetamido group. The reaction would typically employ a nitrating mixture of nitric acid and sulfuric acid, or nitric acid in a solvent system like acetic acid and acetic anhydride.
| Starting Material | Reagents | Reaction Type | Product |
| 2-Fluoro-4-nitroaniline | Acetic anhydride or Acetyl chloride | Acetylation | 2-Fluoro-4'-nitroacetanilide |
| 4'-Fluoroacetanilide | Conc. Nitric Acid, Conc. Sulfuric Acid | Nitration | 2-Fluoro-4'-nitroacetanilide |
Synthesis of 4'-Fluoroacetanilide
The most common and straightforward method for the synthesis of 4'-fluoroacetanilide is the acetylation of 4-fluoroaniline . ontosight.ai This reaction involves treating 4-fluoroaniline with an acetylating agent. Acetic anhydride is frequently used for this purpose, often in the presence of a catalyst such as a small amount of concentrated sulfuric acid or in a solvent like glacial acetic acid. Alternatively, acetyl chloride can be used as the acetylating agent, typically in the presence of a base to scavenge the HCl byproduct. ontosight.ai
The lone pair of electrons on the nitrogen atom of the amino group in 4-fluoroaniline acts as a nucleophile, attacking the carbonyl carbon of the acetylating agent. This leads to the formation of a tetrahedral intermediate which then collapses to form the stable amide product, 4'-fluoroacetanilide, and a byproduct (acetic acid or HCl). The reaction is generally efficient and gives a good yield of the desired product.
| Reactant | Reagents | Key Conditions | Product |
| 4-Fluoroaniline | Acetic anhydride or Acetyl chloride | Room temperature or gentle heating | 4'-Fluoroacetanilide |
Reaction Mechanisms and Chemical Reactivity of Acetanilide, 2 ,4 Dinitro 2 Fluoro
Mechanistic Investigations of Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The reactivity of the benzene (B151609) ring is heavily dependent on the nature of its substituents, which can either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to specific positions. wvu.edu
Role of Nitronium Ion Mechanism in Substituted Acetanilides
The nitration of acetanilide (B955) is a classic example of an EAS reaction. blogspot.com The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid, which generates the highly reactive electrophile, the nitronium ion (NO₂⁺). brainly.inchegg.comchegg.com The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the loss of a water molecule and form the nitronium ion. chegg.com
The acetamido group (-NHCOCH₃) of acetanilide is a moderately activating group and directs incoming electrophiles to the ortho and para positions. blogspot.combrainly.in This directing effect is due to the resonance delocalization of the nitrogen's lone pair of electrons into the benzene ring, which increases the electron density at the ortho and para positions, thereby stabilizing the corresponding carbocation intermediates (arenium ions) formed during the attack by the electrophile. blogspot.combrainly.inukessays.com While both positions are activated, the para product is typically favored due to reduced steric hindrance compared to the ortho position. brainly.inukessays.com
Influence of Substituents (Fluorine, Nitro Groups) on Reaction Pathways
The presence of additional substituents on the acetanilide ring, such as fluorine and nitro groups, significantly alters its reactivity in EAS reactions.
Nitro Groups (-NO₂): The nitro group is a strong deactivating group due to both its inductive electron-withdrawing effect (-I) and its resonance electron-withdrawing effect (-M). minia.edu.eglibretexts.org These effects decrease the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. minia.edu.eg Nitro groups are meta-directors. minia.edu.eg In the case of Acetanilide, 2',4'-dinitro-2-fluoro-, the existing nitro groups at the 2' and 4' positions would strongly deactivate the ring against further electrophilic substitution.
For Acetanilide, 2',4'-dinitro-2-fluoro-, the combined effect of two powerful deactivating nitro groups and a deactivating fluorine atom would render the aromatic ring extremely unreactive towards further electrophilic aromatic substitution. The activating effect of the acetamido group would be largely overcome by the cumulative deactivating effects of the other three substituents.
Nucleophilic Aromatic Substitution (SNAr) Considerations
Aromatic rings that are electron-deficient can undergo nucleophilic aromatic substitution (SNAr), a reaction pathway that is generally not feasible for electron-rich aromatics like benzene. wikipedia.orgmasterorganicchemistry.com
Reactivity of Nitro- and Fluoro-Substituted Aromatic Systems
The SNAr mechanism is highly favored in aromatic systems bearing strong electron-withdrawing groups, particularly those positioned ortho or para to a good leaving group. wikipedia.orgmasterorganicchemistry.com These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the rate-determining step of the reaction. wikipedia.orgmasterorganicchemistry.com
Role of Nitro Groups: Nitro groups are exceptionally effective at activating a ring for SNAr. Their ability to delocalize the negative charge of the Meisenheimer complex through resonance makes the ring highly electrophilic at the carbon atom bearing the leaving group. wikipedia.org The presence of two nitro groups, as in 2,4-dinitro-substituted systems, provides substantial activation. wikipedia.orglookchem.com
Role of Fluorine as a Leaving Group: In SNAr reactions, the leaving group is displaced by a nucleophile. While typically weak bases make good leaving groups, the trend for halogens in SNAr is often F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, accelerating the nucleophilic attack. masterorganicchemistry.com Therefore, in a compound like Acetanilide, 2',4'-dinitro-2-fluoro-, the fluorine atom would be the most likely site for nucleophilic attack and displacement.
The structure of Acetanilide, 2',4'-dinitro-2-fluoro-, with nitro groups at the 2' and 4' positions relative to the acetamido group and a fluorine atom at the 2-position, is primed for SNAr. The nitro group at the 4'-position is para to the fluorine, and the nitro group at the 2'-position is ortho, providing optimal stabilization for the Meisenheimer intermediate formed upon nucleophilic attack at the C-F bond.
Intermolecular and Intramolecular Interactions in Reactivity
The conformation and reactivity of molecules can be significantly influenced by non-covalent interactions, such as hydrogen bonding.
Impact of Hydrogen Bonding on Conformation and Reactivity (e.g., ortho-nitroacetanilides)
In molecules containing both a hydrogen bond donor and an acceptor in close proximity, intramolecular hydrogen bonds can form. For ortho-nitroacetanilides, an intramolecular hydrogen bond can exist between the N-H proton of the acetamido group and an oxygen atom of the adjacent nitro group. worldscientific.comresearchgate.net
This type of interaction can have several consequences:
Conformational Rigidity: The hydrogen bond can lock the molecule into a more planar conformation. worldscientific.com
Altered Acidity/Basicity: The involvement of the N-H proton in a hydrogen bond can affect its acidity and the basicity of the nitro group's oxygen.
Modulated Reactivity: By fixing the conformation, the hydrogen bond can influence the steric environment around the reactive sites and affect the molecule's interaction with reagents and solvents. nih.gov For instance, the formation of an intramolecular hydrogen bond in o-nitroaniline makes the molecule less polar compared to its p-nitroaniline isomer. brainly.in This interaction can influence reactivity and interactions with the surrounding medium. niscpr.res.inrsc.org
Advanced Structural Characterization and Analysis of Acetanilide, 2 ,4 Dinitro 2 Fluoro
X-ray Crystallographic Studies and Solid-State Features
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for Acetanilide (B955), 2',4'-dinitro-2-fluoro- has not been reported, analysis of related compounds allows for a well-founded prediction of its molecular geometry, conformational preferences, and intermolecular interactions.
Based on studies of related compounds such as 2'-fluoro-3',5'-dimethoxyacetanilide, the molecule is anticipated to be nearly planar. nist.gov The planarity would be favored by the delocalization of electrons between the phenyl ring and the amide group. However, steric hindrance between the ortho-substituted fluorine and the amide linkage, as well as between the ortho-nitro group and the amide, could lead to some torsion. For instance, in 2-chloro-N-(2,4-dinitrophenyl) acetamide (B32628), an intramolecular hydrogen bond forms between the amide hydrogen and the ortho-nitro group, which influences the planarity of the molecule. nist.gov A similar interaction is plausible for Acetanilide, 2',4'-dinitro-2-fluoro-.
Table 1: Predicted Bond Lengths and Angles for Acetanilide, 2',4'-dinitro-2-fluoro- Based on Analogous Compounds
| Parameter | Predicted Value | Basis of Prediction |
| C-F Bond Length | ~1.36 Å | Based on 2'-fluoro-3',5'-dimethoxyacetanilide nist.gov |
| C-N (amide) Bond Length | ~1.35 Å | Typical for acetanilides |
| C=O Bond Length | ~1.23 Å | Typical for amides |
| C-NO₂ Bond Length | ~1.47 Å | Based on dinitrophenyl derivatives |
| C-N-C (amide) Angle | ~128° | Influenced by steric hindrance |
| Dihedral Angle (phenyl-amide) | 10-30° | Due to ortho-substituent effects |
This table presents predicted values based on data from structurally related molecules and is intended for illustrative purposes.
The crystal packing of Acetanilide, 2',4'-dinitro-2-fluoro- will likely be dominated by a combination of hydrogen bonding and other non-covalent interactions. The amide group provides a hydrogen bond donor (N-H) and acceptor (C=O), which are key features in the crystal engineering of acetanilides.
In the crystal structure of acetanilide itself, molecules are linked into ribbons by N-H···O=C hydrogen bonds. nih.gov For Acetanilide, 2',4'-dinitro-2-fluoro-, similar hydrogen bonding motifs are expected. Furthermore, the nitro groups are excellent hydrogen bond acceptors, and C-H···O interactions involving the aromatic and methyl protons are also anticipated. The fluorine atom can participate in weaker C-H···F interactions. In the crystal structure of 2-bromo-4,6-dinitroaniline, N-H···O and C-H···O hydrogen bonds, along with C-Br···π interactions, create a three-dimensional network. nmrs.io This suggests that a complex network of intermolecular forces will govern the crystal packing of the title compound.
Table 2: Potential Intermolecular Interactions in the Crystal Structure of Acetanilide, 2',4'-dinitro-2-fluoro-
| Interaction Type | Donor | Acceptor | Predicted Importance |
| Hydrogen Bond | N-H (amide) | O=C (amide) | High |
| Hydrogen Bond | N-H (amide) | O (nitro) | High |
| Hydrogen Bond | C-H (aromatic) | O (nitro) | Moderate |
| Halogen Bond | C-F | O (nitro) | Possible, but weak |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Moderate |
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those with multiple functional groups capable of forming different hydrogen bonding networks. While no specific polymorphs of Acetanilide, 2',4'-dinitro-2-fluoro- have been reported, the potential for polymorphism is high.
The conformational flexibility of the acetamido group and the possibility of different arrangements of intermolecular hydrogen bonds could lead to multiple stable or metastable crystal structures. Each polymorph would exhibit distinct physical properties, such as melting point, solubility, and stability. The study of polymorphism is crucial in the pharmaceutical and materials sciences, as different polymorphs can have different biological activities and processing characteristics. Computational crystal structure prediction methods could be employed to explore the potential polymorphic landscape of this compound. nih.gov
Advanced Spectroscopic Elucidation (beyond basic identification)
Advanced spectroscopic techniques are indispensable for the detailed structural characterization of organic molecules in both solution and the solid state.
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei.
¹H NMR: The proton NMR spectrum of Acetanilide, 2',4'-dinitro-2-fluoro- is expected to show distinct signals for the aromatic protons, the amide proton, and the methyl protons. The aromatic region would be complex due to the substitution pattern. Based on data for 4'-fluoro-2'-nitroacetanilide (B181082) and 2,4-dinitrofluorobenzene, the aromatic protons will be significantly downfield due to the electron-withdrawing effects of the nitro groups. chemicalbook.comchemicalbook.com The amide proton (N-H) would appear as a broad singlet, and its chemical shift would be solvent-dependent. The methyl protons (CH₃) would be a sharp singlet.
¹³C NMR: The carbon-13 NMR spectrum would provide information on each carbon atom in the molecule. The carbonyl carbon of the amide group would appear significantly downfield. The aromatic carbons attached to the nitro groups would also be deshielded. The carbon attached to the fluorine atom would show a large one-bond C-F coupling constant.
¹⁵N NMR: Nitrogen-15 NMR, although less common, would be very informative. Two distinct signals would be expected for the two nitro groups and one for the amide nitrogen. The chemical shifts would be sensitive to the electronic environment and any intramolecular hydrogen bonding.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Acetanilide, 2',4'-dinitro-2-fluoro-
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| CH₃ | ~2.2 | ~25 | |
| C=O | - | ~169 | |
| NH | ~9-11 | - | Broad, solvent dependent |
| Aromatic CHs | 7.5-9.0 | 115-150 | Complex splitting patterns |
| C-F | - | ~160 (d, ¹JCF ≈ 250 Hz) | Large C-F coupling |
| C-NO₂ | - | ~140-150 |
Predicted chemical shifts are relative to TMS and are based on data from analogous compounds.
Infrared spectroscopy is used to identify the functional groups and to study the vibrational modes of a molecule. The IR spectrum of Acetanilide, 2',4'-dinitro-2-fluoro- would be characterized by several key absorption bands.
The N-H stretching vibration of the amide group is expected in the range of 3200-3400 cm⁻¹. The exact position will be sensitive to hydrogen bonding. The C=O stretching vibration (Amide I band) will be a strong absorption around 1660-1700 cm⁻¹. The N-H bending vibration (Amide II band) is expected near 1550 cm⁻¹. The nitro groups will show strong characteristic asymmetric and symmetric stretching vibrations around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The C-F stretching vibration will likely appear in the 1100-1200 cm⁻¹ region.
Table 4: Key Predicted IR Absorption Frequencies for Acetanilide, 2',4'-dinitro-2-fluoro-
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch (amide) | 3200-3400 | Medium |
| C-H Stretch (aromatic) | 3000-3100 | Medium-Weak |
| C-H Stretch (methyl) | 2850-3000 | Medium-Weak |
| C=O Stretch (Amide I) | 1660-1700 | Strong |
| N-O Asymmetric Stretch | 1520-1560 | Strong |
| N-H Bend (Amide II) | ~1550 | Strong |
| N-O Symmetric Stretch | 1340-1380 | Strong |
| C-F Stretch | 1100-1200 | Strong |
This table is based on typical IR absorption frequencies for the respective functional groups. nist.gov
Detailed Conformational Analysis
Dihedral Angle Analysis and Ring Planarity
Dihedral Angle Analysis:
The orientation of the acetamide group relative to the dinitrophenyl ring is a critical parameter. This is defined by the dihedral angle involving the atoms of the amide linkage and the aromatic ring. In related structures, such as substituted acetanilides, this angle is influenced by steric hindrance from the ortho substituents and electronic effects.
For instance, in the closely related compound N'-(2,4-Dinitrophenyl)acetohydrazide monohydrate, the dihedral angle between the acetyl group and the hydrazide moiety is reported to be 88.5 (3)°. nih.govresearchgate.net This near-perpendicular arrangement suggests a significant twist out of the plane of the aromatic ring, likely to minimize steric repulsion between the acetamide group and the ortho-nitro group. A similar conformation can be anticipated for "Acetanilide, 2',4'-dinitro-2-fluoro-", where the 2-fluoro and 2'-nitro substituents would create a sterically hindered environment.
Ring Planarity:
The 2,4-dinitrophenyl ring is expected to be largely planar, a common feature of aromatic systems. However, minor deviations from planarity can occur due to the presence of bulky and electron-withdrawing substituents. In the crystal structure of N'-(2,4-Dinitrophenyl)acetohydrazide monohydrate, the hydrazide moiety, which includes the dinitrophenyl ring, is described as "almost planar," with a maximum deviation from the least-squares plane of 0.209 (2) Å for one of the nitro oxygen atoms. nih.govresearchgate.net This indicates a slight puckering of the ring or displacement of the nitro groups from the mean plane of the ring.
The planarity of the ring is essential for π-electron delocalization, which contributes to the stability of the molecule. The presence of the fluorine atom and two nitro groups in "Acetanilide, 2',4'-dinitro-2-fluoro-" would significantly influence the electronic distribution within the ring, but substantial deviation from planarity is not expected.
The following table summarizes key conformational parameters inferred from related structures, providing a likely model for the conformation of "Acetanilide, 2',4'-dinitro-2-fluoro-".
| Structural Feature | Parameter | Inferred Value/Observation | Reference Compound |
| Dihedral Angle | Acetyl group vs. Phenyl ring | Expected to be significant, likely approaching 90° | N'-(2,4-Dinitrophenyl)acetohydrazide monohydrate nih.govresearchgate.net |
| Ring Planarity | Deviation from mean plane | The dinitrophenyl ring is expected to be nearly planar, with minor deviations of substituents. | N'-(2,4-Dinitrophenyl)acetohydrazide monohydrate nih.govresearchgate.net |
It is important to note that these values are based on analogy with similar compounds and the actual conformational parameters for "Acetanilide, 2',4'-dinitro-2-fluoro-" could vary. Definitive determination of its solid-state conformation would require experimental data from X-ray crystallography.
Computational and Theoretical Chemistry Studies on Acetanilide, 2 ,4 Dinitro 2 Fluoro
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the properties of molecules. For a compound like Acetanilide (B955), 2',4'-dinitro-2-fluoro-, Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most widely employed ab initio methods.
Density Functional Theory (DFT) and Hartree-Fock (HF) Approaches
Hartree-Fock (HF) is a foundational ab initio method that solves the Schrödinger equation approximately by considering each electron in the averaged field of all other electrons. However, it does not fully account for electron correlation, which can be a limitation for accurately predicting certain molecular properties.
Density Functional Theory (DFT) has become a more common approach in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods include the effects of electron correlation by approximating the exchange-correlation energy as a functional of the electron density. A popular functional for such studies is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This hybrid functional often provides results that are in good agreement with experimental data for organic molecules.
Basis Set Selection and Validation
The accuracy of both HF and DFT calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets are commonly used, such as 6-31G(d), 6-31+G(d,p), and 6-311++G(d,p).
The selection process involves a trade-off between accuracy and computational expense.
6-31G(d): This is a split-valence basis set that includes polarization functions (d) on heavy atoms, which are crucial for describing the geometry of molecules with non-hydrogen atoms accurately.
6-31+G(d,p): This set adds diffuse functions (+) on heavy atoms, which are important for describing systems with lone pairs or anions, and polarization functions (p) on hydrogen atoms.
6-311++G(d,p): This is a triple-split valence basis set with diffuse functions on both heavy and hydrogen atoms, offering higher accuracy for detailed electronic and energetic property calculations.
Validation of the chosen basis set typically involves comparing calculated results, such as geometric parameters or vibrational frequencies, with available experimental data for the same or analogous molecules.
Molecular Geometry Optimization and Vibrational Analysis
A primary step in computational analysis is to find the molecule's most stable three-dimensional structure, known as geometry optimization.
Calculation of Bond Lengths, Bond Angles, and Dihedral Angles
Geometry optimization calculations are performed to locate the minimum energy structure on the potential energy surface. This process systematically adjusts the bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible. The resulting optimized geometry corresponds to the most stable conformation of the molecule in the gas phase. For a molecule like Acetanilide, 2',4'-dinitro-2-fluoro-, key parameters would include the C-C, C-N, N-O, and C-F bond lengths, the angles within the benzene (B151609) ring and the nitro and acetamido groups, and the dihedral angles describing the orientation of the substituent groups relative to the aromatic ring.
Interactive Table: Hypothetical Optimized Geometrical Parameters for Acetanilide, 2',4'-dinitro-2-fluoro- (Illustrative) (Note: This table is for illustrative purposes, as specific published data for this molecule is unavailable.)
| Parameter | Atom Connection | Calculated Value (DFT/B3LYP 6-311+G(d,p)) |
|---|---|---|
| Bond Length | C-F | 1.34 Å |
| Bond Length | C-NO2 | 1.48 Å |
| Bond Length | N-C=O | 1.37 Å |
| Bond Angle | F-C-C | 119.5° |
| Bond Angle | O-N-O | 124.0° |
Prediction of Vibrational Frequencies and Correlation with Experimental Data
Once the geometry is optimized, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. The calculation confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and allows for the assignment of experimental spectral bands to specific molecular motions.
Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. For instance, the vibrational modes for Acetanilide, 2',4'-dinitro-2-fluoro- would include C-H stretching, N-O symmetric and asymmetric stretching from the nitro groups, C=O stretching from the amide group, and C-F stretching.
Electronic Structure and Molecular Orbital Theory
The electronic properties of a molecule are described by its molecular orbitals. Frontier Molecular Orbital (FMO) theory is particularly important, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Analysis of Molecular Electrostatic Potential (MESP) and Mulliken Charge Distribution
The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MESP map illustrates the charge distribution, where different colors represent different values of electrostatic potential. Regions of negative potential, typically colored red, are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential, colored blue, are electron-poor and prone to nucleophilic attack. nist.gov
In the parent acetanilide molecule, the MESP analysis shows that the most negative potential is concentrated around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. nist.gov For Acetanilide, 2',4'-dinitro-2-fluoro-, the introduction of two strongly electron-withdrawing nitro groups (-NO₂) and an electronegative fluorine (-F) atom would significantly alter this potential map. The oxygen atoms of the nitro groups would become intense centers of negative potential. The fluorine atom would also create a region of negative potential. Conversely, the phenyl ring, already partially positive, would become even more electron-deficient, making it more susceptible to nucleophilic attack, particularly at the carbon atoms bearing the nitro groups.
Mulliken charge analysis provides a quantitative measure of the charge distribution on each atom in the molecule. wikipedia.org In computational studies of acetanilide, the oxygen atom of the carbonyl group and the nitrogen atom of the amide group typically show negative Mulliken charges, while the carbonyl carbon and the hydrogen atoms exhibit positive charges. banglajol.inforesearchgate.net
For Acetanilide, 2',4'-dinitro-2-fluoro-, the charge distribution would be heavily influenced by the substituents. The fluorine atom and the oxygen atoms of the nitro groups would possess significant negative Mulliken charges. The nitrogen atoms of the nitro groups would likely have a positive charge, while the carbon atoms attached to these electron-withdrawing groups would also become more positive. This distribution highlights the significant intramolecular charge transfer within the molecule.
Table 1: Representative Mulliken Charge Distribution for Acetanilide (Calculated at B3LYP/6-31G(d) level) (Note: This data is for the parent molecule, acetanilide, and serves as a baseline for understanding the effects of substitution.)
| Atom | Charge (a.u.) |
| O (carbonyl) | -0.55 |
| N (amide) | -0.78 |
| C (carbonyl) | +0.70 |
| C (phenyl ring) | Variable |
| H (amide) | +0.38 |
Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Analysis
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability and reactivity. banglajol.info A small energy gap implies high reactivity, as it is easier to excite an electron from the HOMO to the LUMO. sigmaaldrich.com Conversely, a large energy gap suggests high stability and low reactivity. banglajol.info
For the parent acetanilide molecule, computational studies have calculated the HOMO-LUMO energy gap. banglajol.inforesearchgate.net The introduction of the 2-fluoro and particularly the 2',4'-dinitro groups onto the acetanilide structure is expected to significantly lower the HOMO-LUMO gap. The nitro groups are powerful electron-withdrawing groups that lower the energy of the LUMO, while the fluorine atom also contributes to this effect. This reduction in the energy gap suggests that Acetanilide, 2',4'-dinitro-2-fluoro- would be significantly more reactive and less stable than acetanilide itself. researchgate.net
Table 2: Representative Frontier Orbital Energies for Acetanilide (Calculated at B3LYP/6-31G(d) level) (Note: This data is for the parent molecule, acetanilide. The gap for Acetanilide, 2',4'-dinitro-2-fluoro- is expected to be significantly smaller.)
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -0.3 |
| Energy Gap (ΔE) | 6.2 |
Reactivity Descriptors and Chemical Properties Prediction
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify the chemical behavior of a molecule. These include chemical hardness, softness, chemical potential, and the electrophilicity index. researchgate.net
Evaluation of Chemical Hardness, Softness, Chemical Potential, and Electrophilicity Index
Chemical Hardness (η) and Softness (S) : Hardness is a measure of a molecule's resistance to change in its electron distribution. It is calculated as half the HOMO-LUMO energy gap (η = ΔE / 2). A large gap corresponds to a "hard" molecule (less reactive), while a small gap indicates a "soft" molecule (more reactive). banglajol.infosigmaaldrich.com
Chemical Potential (μ) : This descriptor measures the escaping tendency of electrons from a system. It is calculated as the average of the HOMO and LUMO energies (μ = (E_HOMO + E_LUMO) / 2). A higher chemical potential indicates a greater tendency to donate electrons. researchgate.net
Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). A high electrophilicity index indicates a good electrophile. banglajol.info
Given the expected small HOMO-LUMO gap for Acetanilide, 2',4'-dinitro-2-fluoro-, it would be classified as a "soft" molecule with low chemical hardness, indicating high reactivity. The presence of multiple electron-withdrawing groups would result in a low-lying LUMO, leading to a highly positive electrophilicity index, classifying it as a strong electrophile.
Table 3: Representative Reactivity Descriptors for Acetanilide (Calculated at B3LYP/6-31G(d) level) (Note: This data is for the parent molecule, acetanilide. Values for Acetanilide, 2',4'-dinitro-2-fluoro- are expected to show lower hardness and higher electrophilicity.)
| Descriptor | Value (eV) |
| Chemical Hardness (η) | 3.1 |
| Chemical Potential (μ) | -3.4 |
| Electrophilicity Index (ω) | 1.86 |
Computational Prediction of Spectroscopic Properties (e.g., NMR shielding, electronic spectra via TD-DFT)
Computational methods are widely used to predict spectroscopic properties, which can aid in the structural elucidation of new compounds.
NMR Shielding: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. nih.gov Calculations can predict the ¹H, ¹³C, and ¹⁹F NMR spectra. For Acetanilide, 2',4'-dinitro-2-fluoro-, predicting the ¹⁹F chemical shift would be of particular interest. The chemical environment, dictated by the electron-withdrawing nitro groups and the acetamido group, would determine the shielding and deshielding of the fluorine nucleus. nih.gov
Electronic Spectra via TD-DFT: Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra (UV-Vis) of molecules. researchgate.netthermofisher.com The calculation provides information about the wavelengths of maximum absorption (λ_max) and the nature of the electronic transitions involved (e.g., n→π, π→π). For Acetanilide, 2',4'-dinitro-2-fluoro-, the extensive conjugation and the presence of chromophoric nitro groups would likely result in absorption bands in the UV-visible region. TD-DFT calculations could predict these absorptions and assign them to specific electronic transitions between molecular orbitals.
Conformational Energetics and Stability
Theoretical Investigations of Stable Conformations
Theoretical calculations can be used to explore the potential energy surface of a molecule to identify its most stable conformations. For Acetanilide, 2',4'-dinitro-2-fluoro-, a key conformational feature is the dihedral angle between the phenyl ring and the plane of the amide group. In the parent acetanilide, the molecule is nearly planar in its most stable conformation, which allows for delocalization of the nitrogen lone pair into the phenyl ring.
However, the presence of a fluorine atom at the 2-position (ortho to the acetamido group) could introduce steric hindrance, potentially forcing the amide group out of the plane of the phenyl ring. Computational studies would involve rotating the relevant bonds and calculating the energy at each step to find the global energy minimum, which corresponds to the most stable conformation of the molecule. This analysis is crucial as the conformation can significantly impact the molecule's electronic properties and reactivity.
Based on a comprehensive search for scientific literature, there are no available research articles that specifically detail the correlation between computational and experimental data for the compound "Acetanilide, 2',4'-dinitro-2-fluoro-".
Therefore, it is not possible to generate the requested article section with the required detailed research findings and data tables for this specific molecule. Studies validating theoretical models against empirical observations have been conducted for structurally similar compounds, but the strict requirement to focus solely on "Acetanilide, 2',4'-dinitro-2-fluoro-" prevents the inclusion of that information.
Applications in Chemical Synthesis and Materials Science Academic Research Focus
Role as a Key Synthetic Intermediate
The molecular architecture of Acetanilide (B955), 2',4'-dinitro-2-fluoro- positions it as a valuable intermediate in organic synthesis. The presence of multiple reactive sites, including the activated aromatic ring and the acetamido group, allows for a variety of chemical transformations. Acetanilide and its derivatives have a well-established history as precursors in the production of dyes, rubber accelerators, and pharmaceuticals. hsppharma.com
Precursor in the Synthesis of Complex Organic Molecules
The dinitro-substituted phenyl ring in Acetanilide, 2',4'-dinitro-2-fluoro- is highly electron-deficient. This electronic nature facilitates nucleophilic aromatic substitution reactions, where the fluorine atom or one of the nitro groups can potentially be displaced by a variety of nucleophiles. This reactivity allows for the introduction of new functional groups and the construction of more elaborate molecular frameworks.
For instance, research on analogous structures, such as 2,3-dichloro-1,4-naphthoquinone, has shown that dinitroanilino substituents strongly activate the molecule for the displacement of a chlorine atom by weakly nucleophilic fluoro-substituted anilines. uwo.ca This principle suggests that the fluorine atom on the acetylated nitrogen in 2-fluoro-2',4'-dinitroacetanilide could be strategically employed in similar synthetic pathways, serving as a building block for complex heterocyclic or polyfunctional aromatic compounds. The synthesis of various dinitroanilino derivatives of 1,4-naphthoquinone (B94277) highlights the utility of dinitro-amino compounds as key intermediates in building complex structures. uwo.caresearchgate.net
Intermediate in the Preparation of Pharmaceutical Chemicals
Acetanilide itself is a known precursor in the synthesis of penicillin and sulfa drugs. hsppharma.comnih.gov The incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. ontosight.ainih.gov Therefore, fluorinated acetanilide derivatives are of significant interest for the development of new therapeutic agents. ontosight.ai
Studies have demonstrated that fluorinated acetanilides are important in the design of novel antimicrobial agents. ontosight.ai While specific pharmaceutical applications of Acetanilide, 2',4'-dinitro-2-fluoro- are not extensively documented, its structure as a fluorinated and nitrated acetanilide derivative makes it a plausible intermediate for the synthesis of new biologically active compounds. For example, related compounds like 4-Fluoro-2-Methoxy-5-nitroaniline serve as key intermediates in the synthesis of potent kinase inhibitors for cancer treatment. chemicalbook.com This underscores the potential of nitro-fluoro-aniline scaffolds in the pharmaceutical industry.
Development of Novel Fluorinated Organic Compounds
The field of fluoro-organic chemistry is rapidly expanding due to the unique properties that fluorine atoms impart to molecules. purdue.edu Acetanilide, 2',4'-dinitro-2-fluoro- serves as a model compound for studying the synthesis and reactivity of molecules containing a nitrogen-fluorine bond.
Contribution to the Chemistry of N-F Fluorinating Agents
Electrophilic fluorinating agents, which deliver an electrophilic fluorine atom ("F+"), are essential tools in modern organic synthesis. wikipedia.org Many of the most stable, safe, and effective of these reagents are compounds containing a nitrogen-fluorine (N-F) bond. wikipedia.orgnih.gov These reagents typically feature a nitrogen atom attached to strong electron-withdrawing groups to polarize the N-F bond, making the fluorine atom electrophilic. wikipedia.orgacsgcipr.org
While Acetanilide, 2',4'-dinitro-2-fluoro- is not itself a primary fluorinating agent in the class of reagents like Selectfluor or N-Fluorobenzenesulfonimide (NFSI), its study contributes to the fundamental understanding of N-F bond chemistry. wikipedia.orgnih.gov The synthesis and reactivity of compounds with an N-fluoroacetamido group on a highly electron-deficient ring provide insights into the stability and electronic properties of the N-F bond in such environments. This knowledge is crucial for the rational design of new, tailored N-F fluorinating agents with specific reactivity profiles.
Table 1: Examples of Common N-F Electrophilic Fluorinating Agents
Synthesis of Fluorinated Derivatives for Chemical Research
The synthesis of novel organofluorine compounds is a major focus of chemical research due to their applications in pharmaceuticals, agrochemicals, and materials science. nih.govontosight.ai Acetanilide, 2',4'-dinitro-2-fluoro- can serve as a starting material for creating a variety of fluorinated derivatives. The dinitro-activated aromatic ring allows for nucleophilic substitution, while the acetamido group can be hydrolyzed to the corresponding aniline (B41778), which can then undergo further reactions such as diazotization.
The synthesis of fluorinated nucleosides, for example, often relies on the use of electrophilic fluorinating agents to introduce fluorine into a pre-formed molecule. nih.gov The knowledge gained from studying compounds like 2-fluoro-2',4'-dinitroacetanilide can inform the development of more efficient and selective fluorination methodologies for creating complex and valuable molecules for biological and materials research.
Explorations in Energetic Materials Chemistry
The chemical structure of Acetanilide, 2',4'-dinitro-2-fluoro-, specifically the presence of two nitro groups on an aromatic ring, suggests its relevance to the field of energetic materials. Nitroaromatic compounds are a cornerstone of explosives chemistry. Furthermore, the incorporation of fluorine into energetic molecules is a modern strategy to enhance performance and stability. researchgate.netenergetic-materials.org.cn
The introduction of a fluorodinitromethyl group or related moieties into molecules is known to improve key properties for energetic materials, such as oxygen balance, density, and thermal stability, while often reducing sensitivity to impact and friction. energetic-materials.org.cndtic.mil For example, 2,4,6-tris(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine is a high-density energetic material with excellent thermal stability and performance, yet with impact sensitivities comparable to TNT. researchgate.net While Acetanilide, 2',4'-dinitro-2-fluoro- is not a direct analogue, it contains the core features—a dinitroaromatic system and a fluorine atom—that are actively being explored in the design of new energetic compounds. Research in this area focuses on synthesizing molecules that offer a superior balance of energy density, thermal stability, and insensitivity. energetic-materials.org.cnpurdue.edu
Table 2: Properties of Representative Energetic Materials
Investigation as a Component in High Energy Density Materials
The compound Acetanilide, 2',4'-dinitro-2-fluoro-, is of significant interest in the field of high-energy-density materials (HEDMs). Its molecular architecture, which combines a fluorine atom and two nitro groups on a phenyl ring, is a strategic design feature in the pursuit of advanced energetic materials. ontosight.ai The incorporation of fluorine and nitro functional groups into molecular structures is a well-established strategy for enhancing the energetic characteristics of compounds. researchgate.net
Research into fluorinated and nitrated organic compounds has demonstrated that these substitutions can lead to superior material properties, such as higher density and enhanced thermal stability, which are critical for the performance of HEDMs. researchgate.netnih.gov The presence of nitro groups (NO₂) serves as an effective "explosophore," providing the necessary oxygen balance and energy content for detonation. Simultaneously, the introduction of fluorine atoms can increase the material's density, a key factor that significantly influences detonation velocity and pressure. nih.gov
The investigation of molecules like Acetanilide, 2',4'-dinitro-2-fluoro- is part of a broader effort to develop new materials that surpass the performance and safety profiles of traditional explosives like 2,4,6-trinitrotoluene (B92697) (TNT). researchgate.netresearchgate.net The construction of energetic compounds containing fluorodinitromethyl or related groups has become a prominent research area for creating high-energy, yet insensitive, materials. The unique combination of substituents in Acetanilide, 2',4'-dinitro-2-fluoro- makes it a candidate for research aimed at tuning physicochemical and energetic properties for specialized applications. researchgate.net
Energetic Evaluation and Performance Characterization in Research Settings
In a research context, the evaluation of potential HEDMs like Acetanilide, 2',4'-dinitro-2-fluoro- involves a comprehensive suite of characterization techniques to determine their performance and safety. A primary focus is on quantifying the material's energetic output and its stability under various stimuli.
Key experimental evaluations include:
Density Measurement: Crystal density is a critical parameter, as detonation pressure increases with the square of the density. nih.gov High density is a primary goal in the design of new HEDMs. nih.govresearchgate.net
Thermal Stability Analysis: Techniques such as Differential Scanning Calorimetry (DSC) are used to determine the decomposition temperature. A high decomposition point is desirable for thermal stability during storage and handling. researchgate.netresearchgate.net For instance, some advanced heterocyclic energetic materials exhibit decomposition onsets between 180–205 °C. researchgate.net
Enthalpy of Formation: This thermodynamic value is determined experimentally through combustion calorimetry and is crucial for calculating the energy release during detonation. researchgate.net
Sensitivity Testing: The material's sensitivity to mechanical stimuli is assessed through impact (drop hammer) and friction tests. Lower sensitivity is crucial for improving the safety of the material. researchgate.netresearchgate.net For example, the performance of new materials is often benchmarked against standards like TNT or RDX. researchgate.netresearchgate.net
Detonation Performance Calculation: Computational codes, such as EXPLO5, are often used to predict detonation properties like velocity (VoD) and pressure (P) based on experimental data like density and heat of formation. researchgate.net
The following table summarizes typical performance characteristics of related dinitro- and fluoro-containing energetic materials, providing a benchmark for the expected properties of Acetanilide, 2',4'-dinitro-2-fluoro-.
| Property | 2,4-Dinitroanisole (DNAN) | 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine | 2,4,6-Trinitrotoluene (TNT) |
| Density (g·cm⁻³) | 1.341 | > 1.63 (TNT) | 1.63 |
| Melting Point (°C) | 94.6 | Acceptable for melt-casting | 80.6 |
| Thermal Stability | Good | High | - |
| Impact Sensitivity | Better than TNT | Lower than RDX | Standard Benchmark |
| Friction Sensitivity | - | Lower than RDX | Standard Benchmark |
| Detonation Performance | Lower than TNT | Approaching RDX | Standard Benchmark |
This table is generated based on data from multiple sources for comparative purposes. researchgate.netresearchgate.net
Contribution to Advanced Organic Chemistry Methodologies
Application in Microwave-Assisted Catalysis
While specific studies detailing the use of Acetanilide, 2',4'-dinitro-2-fluoro- in microwave-assisted catalysis are not prevalent, the structural motifs of the compound are highly relevant to this advanced synthetic methodology. Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages such as dramatically reduced reaction times, higher yields, and often, cleaner reactions. d-nb.infonih.govresearchgate.net
The dinitrophenyl group, present in the subject compound, is a classic moiety in synthetic chemistry. For example, the cleavage of 2,4-dinitrophenylhydrazones to regenerate carbonyl compounds is a fundamental transformation that can be efficiently achieved under microwave irradiation. nih.gov Furthermore, microwave-assisted nitration of aromatic compounds is a well-documented process that provides a rapid and often safer alternative to conventional heating methods. researchgate.net
Given these precedents, Acetanilide, 2',4'-dinitro-2-fluoro- could foreseeably be utilized in microwave-assisted catalytic processes. The technology is known to accelerate reactions involving nucleophilic aromatic substitution, a key reaction type for this molecule. The use of microwave heating in conjunction with suitable catalysts could provide efficient pathways for modifying the molecule or using it as a building block, aligning with the "green chemistry" goals of reducing solvent use and reaction times. d-nb.info The advantages of dielectric heating could be exploited in reactions involving this compound, potentially leading to novel and scalable synthetic protocols. d-nb.info
Development of New Synthetic Pathways for Heterocyclic Compounds
Acetanilide, 2',4'-dinitro-2-fluoro- serves as a valuable precursor for the development of new synthetic pathways to heterocyclic compounds. Fluorinated heterocycles are of immense importance in medicinal chemistry and materials science, with a significant number of FDA-approved drugs containing these structural motifs. researchgate.netnih.gov
The reactivity of Acetanilide, 2',4'-dinitro-2-fluoro- is dictated by its functional groups, making it a versatile starting material:
Nucleophilic Aromatic Substitution: The fluorine atom is activated by the two electron-withdrawing nitro groups, making it an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions. This allows for the facile introduction of various nucleophiles (e.g., amines, thiols, alcohols) to form a C-N, C-S, or C-O bond, which is a key step in the construction of many heterocyclic rings.
Reduction of Nitro Groups: The dinitro groups can be selectively or fully reduced to amino groups. These resulting amino functionalities can then participate in cyclization reactions. For instance, a diamino derivative could be used to synthesize fused heterocyclic systems like benzimidazoles or quinoxalines upon reaction with appropriate reagents.
The combination of these reactive sites allows for multi-step, one-pot, or domino reactions to build complex molecular architectures. For example, a sequential SₙAr reaction followed by nitro group reduction and subsequent intramolecular cyclization could provide a streamlined pathway to novel, functionalized heterocyclic frameworks. The development of such synthetic methods is a continuing area of interest in organic chemistry. e-bookshelf.de
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing Acetanilide, 2',4'-dinitro-2-fluoro-?
- Methodology : The synthesis typically involves sequential nitration and halogenation of an acetanilide precursor. For example:
Acylation : Start with 2-fluoroaniline, acetylate using acetic anhydride under reflux with a base (e.g., pyridine) to form 2-fluoroacetanilide .
Nitration : Introduce nitro groups at the 2' and 4' positions using a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions. Monitor reaction progress via TLC .
Purification : Recrystallize from ethanol/water to achieve >95% purity, confirmed by HPLC .
- Key Data :
| Step | Reagents | Temp (°C) | Yield (%) |
|---|---|---|---|
| Acylation | Acetic anhydride, pyridine | 100 | 85–90 |
| Nitration | HNO₃/H₂SO₄ | 0–5 | 70–75 |
Q. How can spectroscopic techniques characterize this compound?
- Methodology :
- NMR : ¹H NMR (DMSO-d₆) shows distinct signals: δ 2.1 (s, 3H, CH₃), δ 8.2–8.5 (m, aromatic H adjacent to NO₂/F) .
- IR : Peaks at 1680 cm⁻¹ (C=O stretch), 1520/1350 cm⁻¹ (asymmetric/symmetric NO₂) .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 257.1 (calc. 257.04) .
Q. What are the stability profiles under varying pH and temperature?
- Methodology :
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C.
- pH Stability : Incubate in buffers (pH 2–12) at 25°C for 24h; monitor via HPLC. Degrades at pH <2 (amide hydrolysis) or pH >10 (nitro group reduction) .
Advanced Research Questions
Q. How do substituent positions (2',4'-NO₂; 2-F) influence reactivity in nucleophilic aromatic substitution?
- Mechanistic Insight :
- Electron-Withdrawing Effects : Nitro groups at 2' and 4' positions activate the ring for substitution at the 6' position due to meta-directing effects. Fluorine at 2-position further enhances electrophilicity .
- Kinetic Studies : Use stopped-flow UV-Vis to track reaction rates with nucleophiles (e.g., OH⁻, NH₃). Rate constants correlate with Hammett σ values .
Q. What structure-activity relationships (SARs) govern its biological activity?
- Methodology :
- Enzyme Assays : Test inhibition of cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates. IC₅₀ values correlate with nitro group electron-withdrawing capacity .
- Computational Docking : AutoDock Vina simulations predict binding affinity to target proteins (e.g., COX-2) based on nitro/fluoro substituent interactions .
Q. How to resolve contradictions in reported melting points (e.g., 155–159°C vs. 162°C)?
- Methodology :
Purity Assessment : Use DSC (Differential Scanning Calorimetry) to detect impurities affecting melting range .
Crystallography : Compare single-crystal XRD data to confirm polymorphic forms .
- Case Study : A 2024 study attributed higher mp (162°C) to a stable orthorhombic polymorph, while lower mp corresponds to a monoclinic form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
